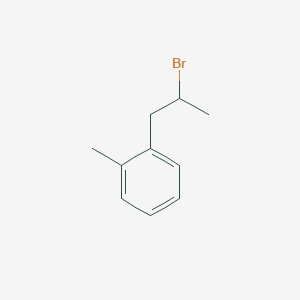

1-(2-Bromopropyl)-2-methylbenzene

Description

Systematic IUPAC Nomenclature of 1-(2-Bromopropyl)-2-methylbenzene

According to the guidelines set by IUPAC, the systematic name for this compound is This compound nih.gov. This name is derived by identifying the parent structure and its substituents. The parent is benzene (B151609), which is substituted with a methyl group and a 2-bromopropyl group. The numbering of the benzene ring begins at the carbon atom bearing the 2-bromopropyl group, assigning it position 1, and proceeds in the direction that gives the methyl group the lowest possible number, which is 2. The substituent at position 1 is a three-carbon propyl chain, with a bromine atom attached to the second carbon of that chain, hence "2-bromopropyl".

An alternative, though less common, name might treat toluene (B28343) (methylbenzene) as the parent structure. In that case, the compound could be named o-(2-bromopropyl)toluene, where ortho indicates the adjacent positions of the two substituents on the benzene ring. However, the systematic IUPAC approach prioritizes numbering the substituents on the benzene ring nist.gov.

Chirality of the 2-Bromopropyl Group and Enantiomeric Forms

The concept of chirality is central to the stereochemistry of this compound. Chirality arises when a molecule is non-superimposable on its mirror image wikipedia.orgbritannica.com. In this specific compound, the source of chirality is the second carbon atom of the propyl group. This carbon atom is a stereocenter because it is bonded to four different groups:

A hydrogen atom (H)

A methyl group (-CH₃)

A bromine atom (Br)

A 2-methylbenzyl group (-CH₂-C₆H₄-CH₃)

Due to this stereocenter, this compound exists as a pair of enantiomers, which are stereoisomers that are mirror images of each other wikipedia.orgmasterorganicchemistry.com. These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S). PubChem, a database of chemical molecules, lists entries for both the (S)-enantiomer, 1-[(2S)-2-bromopropyl]-2-methylbenzene , and the racemic mixture without a specified stereocenter nih.govnih.gov.

Enantiomers share identical physical properties such as melting point, boiling point, and solubility. Their distinguishing characteristic is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (+), while the other will rotate it in a counter-clockwise direction (-) by an equal magnitude wikipedia.org. They may also exhibit different biological activities and react differently with other chiral molecules.

Diastereomeric Considerations in Related Compounds

Diastereomers are stereoisomers that are not mirror images of each other masterorganicchemistry.commasterorganicchemistry.com. This occurs in molecules with two or more stereocenters wikipedia.org. While this compound itself only has one stereocenter and thus only exists as enantiomers, diastereomers become a consideration in related compounds or during reactions where a new stereocenter is formed.

For a molecule with n asymmetric carbon atoms, the maximum number of possible stereoisomers is 2ⁿ wikipedia.org. For instance, if a reaction involving (R)-1-(2-bromopropyl)-2-methylbenzene were to introduce a second stereocenter into the molecule, two diastereomers could be formed: (R,R) and (R,S). These diastereomers would have distinct physical properties from one another masterorganicchemistry.com.

An example can be seen in disubstituted cyclohexanes, where cis and trans isomers exist. For instance, in 1,2-dichlorocyclohexane, the cis isomer is a diastereomer of the trans isomers ((R,R) and (S,S)) libretexts.org. Similarly, if the 2-methylbenzyl group of this compound were to be further substituted to create another chiral center, the resulting molecule would exhibit diastereomerism. The relationship between these stereoisomers is crucial in fields like pharmaceutical development, where different stereoisomers can have vastly different effects.

Structure

3D Structure

Properties

Molecular Formula |

C10H13Br |

|---|---|

Molecular Weight |

213.11 g/mol |

IUPAC Name |

1-(2-bromopropyl)-2-methylbenzene |

InChI |

InChI=1S/C10H13Br/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7H2,1-2H3 |

InChI Key |

SEAPIXNPHRAJKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(C)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromopropyl 2 Methylbenzene and Analogs

Direct Bromination Approaches

Direct bromination methods involve the introduction of a bromine atom onto the 2-propyltoluene molecule. The position of bromination, whether on the propyl side chain or the aromatic ring, is highly dependent on the reaction conditions and the type of brominating agent used.

Free Radical Bromination at the Propyl Side Chain

Free radical bromination is a regioselective reaction that favors substitution at the position that forms the most stable radical intermediate. byjus.comma.eduyoutube.com In the case of 2-propyltoluene, the benzylic position (the carbon atom attached to the aromatic ring) and the secondary carbon on the propyl chain are potential sites for bromination. The stability of the resulting radical follows the order: tertiary > secondary > primary. Therefore, bromination is expected to occur preferentially at the secondary carbon of the propyl group. youtube.com

This process is typically initiated by the homolytic cleavage of molecular bromine (Br₂) using UV light or a radical initiator like AIBN (azobisisobutyronitrile). byjus.comoregonstate.edu The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. byjus.comucsb.edu

Reaction Scheme:

Initiation: Br₂ → 2 Br• (under UV light)

Propagation:

CH₃C₆H₄CH₂CH(H)CH₃ + Br• → CH₃C₆H₄CH₂C•(CH₃) + HBr

CH₃C₆H₄CH₂C•(CH₃) + Br₂ → CH₃C₆H₄CH₂CH(Br)CH₃ + Br•

Termination: Combination of any two radical species. byjus.com

The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common and effective method for benzylic and allylic brominations, often providing higher selectivity and milder reaction conditions compared to using Br₂ directly. gla.ac.uk

Electrophilic Bromination of the Aromatic Ring

Electrophilic aromatic substitution allows for the introduction of a bromine atom directly onto the benzene (B151609) ring. nih.govlibretexts.org The methyl and propyl groups on the benzene ring are activating, ortho-, para-directing groups. However, the directing effects of these two groups will influence the regioselectivity of the bromination.

The reaction typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the bromine molecule and generate a strong electrophile (Br⁺). libretexts.org The electrophile then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. gla.ac.uklibretexts.org Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. libretexts.org

Given the directing effects of the alkyl substituents, bromination is expected to occur at the positions ortho and para to the activating groups. The steric hindrance from the propyl group might influence the ratio of the different isomeric products. Theoretical calculations and experimental results for similar substituted aromatic compounds show that the position of bromination can be highly selective depending on the reaction conditions and the nature of the substituents. nih.gov For instance, in some cases, high para-selectivity with respect to the most activating group can be achieved. nih.gov

Precursor-Based Synthesis Routes

An alternative to direct bromination involves the synthesis of 1-(2-bromopropyl)-2-methylbenzene from a precursor molecule, most commonly the corresponding alcohol.

Conversion of Alcohols to Alkyl Bromides (e.g., from 1-(2-Hydroxypropyl)-2-methylbenzene)

The conversion of 1-(2-hydroxypropyl)-2-methylbenzene to this compound is a standard transformation in organic synthesis. This method offers the advantage of starting from a readily available or easily synthesized precursor.

| Reagent | Typical Conditions | Mechanism | Stereochemistry |

| Hydrogen Bromide (HBr) | Aqueous or in acetic acid | Sₙ1 or Sₙ2 | Racemization or Inversion |

| Phosphorus Tribromide (PBr₃) | Ether or other inert solvents | Sₙ2 | Inversion commonorganicchemistry.commasterorganicchemistry.com |

| Triphenylphosphine (B44618) (PPh₃) / N-Bromosuccinimide (NBS) | Dichloromethane or THF | Sₙ2 (Appel-type reaction) | Inversion commonorganicchemistry.com |

The reaction with HBr can proceed through either an Sₙ1 or Sₙ2 pathway depending on the substrate and reaction conditions. For a secondary alcohol like 1-(2-hydroxypropyl)-2-methylbenzene, a mixed mechanism or a pathway involving a carbocation intermediate is possible, which can lead to rearrangements and a mixture of products. libretexts.org

Phosphorus tribromide is a widely used reagent for converting primary and secondary alcohols to alkyl bromides. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction generally proceeds with a clean inversion of stereochemistry via an Sₙ2 mechanism. commonorganicchemistry.commasterorganicchemistry.com

The combination of triphenylphosphine and a bromine source like N-bromosuccinimide (or CBr₄) constitutes the Appel reaction, which also proceeds via an Sₙ2 mechanism, resulting in inversion of configuration at the stereocenter. commonorganicchemistry.com

Regioselectivity: In the context of converting 1-(2-hydroxypropyl)-2-methylbenzene, the hydroxyl group is at a specific position (the second carbon of the propyl chain), so regioselectivity is predetermined by the starting material. The primary concern is to avoid rearrangement reactions, which are more likely under conditions that favor carbocation formation (e.g., using strong acids like HBr). libretexts.orgmasterorganicchemistry.com Reagents like PBr₃ and PPh₃/NBS are generally preferred as they minimize the risk of such rearrangements. libretexts.orgmasterorganicchemistry.com

Stereoselectivity: If the starting alcohol, 1-(2-hydroxypropyl)-2-methylbenzene, is chiral, the stereochemical outcome of the bromination is crucial.

Sₙ2 Reactions: Reactions proceeding through an Sₙ2 mechanism, such as those with PBr₃ or PPh₃/NBS, will result in an inversion of the stereocenter. commonorganicchemistry.commasterorganicchemistry.com For example, if the starting alcohol has an (R)-configuration, the resulting alkyl bromide will have an (S)-configuration.

Sₙ1 Reactions: Reactions that proceed via an Sₙ1 mechanism, which involves a planar carbocation intermediate, will lead to racemization , producing a mixture of both (R) and (S) enantiomers.

Neighboring Group Participation: The presence of the ortho-methyl group on the benzene ring does not typically participate directly in the substitution at the C-2 position of the propyl chain.

Therefore, for a stereoselective synthesis of a specific enantiomer of this compound, it is essential to start with an enantiomerically pure alcohol and use a reagent system that proceeds with a predictable stereochemical outcome, such as PBr₃ or an Appel-type reaction. commonorganicchemistry.commasterorganicchemistry.com

Nucleophilic Substitution of Halogenated Precursors (e.g., from 1-(2-Chloropropyl)-2-methylbenzene)

The synthesis of this compound can be effectively achieved by substituting a different halogen atom, such as chlorine, on the propyl chain. This approach leverages the principles of nucleophilic substitution reactions.

Halide Exchange Reactions

Halide exchange, commonly known as the Finkelstein reaction, is a widely used method for converting alkyl chlorides to alkyl bromides. In the context of synthesizing this compound, the precursor 1-(2-chloropropyl)-2-methylbenzene is treated with a bromide salt, typically sodium bromide (NaBr), in a suitable solvent.

The reaction's success hinges on the solubility difference between the reactant and product salts in the chosen solvent. Acetone is a common solvent for this purpose because sodium bromide is soluble in it, while the resulting sodium chloride (NaCl) is not. This insolubility of NaCl drives the reaction forward according to Le Châtelier's principle, leading to high yields of the desired bromoalkane.

Mechanistic Aspects of SN1 vs. SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.com The structure of the substrate, 1-(2-chloropropyl)-2-methylbenzene, is a secondary alkyl halide, which allows for the possibility of both pathways. libretexts.org

The SN2 mechanism involves a one-step, concerted process where the incoming bromide nucleophile attacks the carbon atom bearing the chlorine leaving group from the backside. youtube.comyoutube.com This leads to an inversion of stereochemistry at the chiral center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.comyoutube.com Steric hindrance around the reaction center is a critical factor; less hindered substrates, like primary halides, react fastest via the SN2 pathway. youtube.com

The SN1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. youtube.com The adjacent phenyl group in 1-(2-chloropropyl)-2-methylbenzene can stabilize the resulting secondary carbocation through resonance. In the second step, the bromide nucleophile attacks the planar carbocation, which can occur from either face, typically resulting in a racemic mixture of products (both retention and inversion of stereochemistry). masterorganicchemistry.com The rate of an SN1 reaction depends only on the concentration of the substrate. youtube.com

The choice between the SN1 and SN2 pathway can be influenced by several factors, as detailed in the table below.

Table 1: Factors Influencing SN1 vs. SN2 Mechanisms for the Synthesis of this compound

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale |

| Nucleophile | Weak nucleophile (e.g., H₂O, ROH) | Strong, high-concentration nucleophile (e.g., Br⁻) | A strong nucleophile is required to attack the electrophilic carbon in the concerted SN2 step. A weak nucleophile waits for the formation of a carbocation in the SN1 pathway. libretexts.org |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF, DMSO) | Polar protic solvents stabilize the carbocation intermediate and the leaving group in the SN1 reaction. Polar aprotic solvents enhance the reactivity of the nucleophile, favoring the SN2 reaction. libretexts.org |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | The substrate is a secondary halide, making it susceptible to both pathways. SN1 is favored by factors that stabilize the carbocation, while SN2 is favored by minimizing steric hindrance. libretexts.org |

| Leaving Group | A good leaving group is essential. | A good leaving group is essential. | Both mechanisms require a leaving group that is a weak base and stable on its own. |

Addition Reactions to Unsaturated Precursors (e.g., from 1-(Prop-1-en-2-yl)-2-methylbenzene)

An alternative synthetic route involves the addition of hydrogen bromide (HBr) across the double bond of an unsaturated precursor like 1-(prop-1-en-2-yl)-2-methylbenzene. This method's outcome is governed by the regioselectivity of the addition.

Hydrobromination of Alkenes (Markovnikov vs. Anti-Markovnikov)

The addition of HBr to an unsymmetrical alkene can yield two different constitutional isomers. The regiochemical outcome is predicted by Markovnikov's rule or can be directed to the anti-Markovnikov product under specific conditions.

Markovnikov Addition: When HBr is added to 1-(prop-1-en-2-yl)-2-methylbenzene under standard conditions (typically in a polar solvent), the reaction follows Markovnikov's rule. msu.edustudentdoctor.net The rule states that the hydrogen atom of HBr will bond to the carbon atom of the double bond that already has the greater number of hydrogen atoms. msu.edu The mechanism proceeds via an electrophilic addition, where the initial protonation of the alkene forms the most stable carbocation intermediate. masterorganicchemistry.comyoutube.com In this case, protonation of the terminal CH₂ group yields a tertiary benzylic carbocation, which is highly stabilized by both hyperconjugation and resonance with the adjacent aromatic ring. Subsequent attack by the bromide ion on this carbocation yields the desired product, this compound. masterorganicchemistry.com

Anti-Markovnikov Addition: If the hydrobromination is carried out in the presence of peroxides (ROOR) and initiated by heat or UV light, the reaction proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. masterorganicchemistry.com In this pathway, a bromine radical, generated from HBr and the peroxide, adds to the alkene first. masterorganicchemistry.com The addition occurs at the less substituted carbon to form the more stable tertiary benzylic radical. This radical then abstracts a hydrogen atom from another molecule of HBr to give the final product, which would be 1-(1-bromopropan-2-yl)-2-methylbenzene, and regenerate a bromine radical to continue the chain reaction. masterorganicchemistry.com

Table 2: Regioselectivity in the Hydrobromination of 1-(Prop-1-en-2-yl)-2-methylbenzene

| Reaction Type | Reagents | Mechanism | Product |

| Markovnikov Addition | HBr | Electrophilic Addition (Carbocation intermediate) | This compound |

| Anti-Markovnikov Addition | HBr, Peroxides (ROOR) | Free Radical Addition | 1-(1-bromopropan-2-yl)-2-methylbenzene |

Advanced Synthetic Strategies

Beyond classical substitution and addition reactions, several advanced strategies have been developed for the synthesis of benzylic bromides and their analogs. These methods often offer improved efficiency, safety, and scalability.

Photochemical Bromination: Continuous-flow photochemical reactors provide a modern and intensified approach to benzylic bromination. rsc.org Using in-situ generated bromine from sources like NaBrO₃/HBr and activation with light (e.g., 405 nm LEDs), these systems allow for excellent control, reduced waste, and high throughput, sometimes achieving complete conversion in seconds. rsc.org This method is typically used to brominate benzylic C-H bonds.

N-Bromosuccinimide (NBS) Reactions: NBS is a versatile and safer alternative to liquid bromine for radical bromination of benzylic positions. organic-chemistry.orgecust.edu.cn The reaction is often initiated with light or a radical initiator. One advanced protocol involves over-bromination of methyl benzenes with excess NBS, followed by selective debromination of dibromo products using reagents like diethyl phosphite (B83602) to yield the desired monobrominated product in high purity. ecust.edu.cn

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov For instance, benzyl (B1604629) halides can be activated via nucleophilic cooperative catalysis. A nucleophile like lutidine can displace the halide to form a pyridinium (B92312) salt, which has a lower reduction potential. This allows a photocatalyst to reduce the salt to a benzyl radical, which can then be used in further synthetic transformations like Giese additions. nih.gov

Table of Mentioned Compounds

| IUPAC Name | Other Names/Synonyms |

| This compound | - |

| 1-(2-Chloropropyl)-2-methylbenzene | - |

| 1-(Prop-1-en-2-yl)-2-methylbenzene | 2-Methyl-α-methylstyrene |

| 1-(1-bromopropan-2-yl)-2-methylbenzene | - |

| Sodium bromide | NaBr |

| Sodium chloride | NaCl |

| Acetone | Propan-2-one |

| Hydrogen bromide | HBr |

| N-Bromosuccinimide | NBS |

| Diethyl phosphite | - |

| Lutidine | 3,5-Dimethylpyridine |

| 2,4,6-trichloro masterorganicchemistry.comorganic-chemistry.orgecust.edu.cntriazine | Cyanuric chloride |

| N,N-dimethyl formamide | DMF |

Organometallic Coupling Reactions (e.g., cross-coupling with aryl or alkyl halides)

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from smaller precursors. libretexts.orgcem.com For the synthesis of this compound analogs, these reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel. rsc.orgcore.ac.uk

One major strategy involves the coupling of two electrophilic components, such as a benzyl halide and another alkyl or aryl halide. nih.govchemrxiv.org This approach, known as cross-electrophile coupling, avoids the pre-formation of organometallic reagents. For instance, iron-catalyzed reactions have been developed to couple benzyl halides with disulfides, and similar principles can be applied to C-C bond formation. nih.govchemrxiv.org

A more traditional and widely used approach is the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. core.ac.uknih.gov This method is particularly effective for coupling primary and even more challenging secondary alkyl halides containing β-hydrogens. core.ac.uk For a molecule like this compound, a plausible retrosynthetic analysis would involve the coupling of a 2-methylphenyl organometallic reagent with a 2-bromopropyl electrophile, or vice-versa. The use of specific ligands is crucial for the success of these reactions, especially when dealing with sterically hindered or less reactive alkyl halides. rsc.org

Research has demonstrated the feasibility of palladium-catalyzed Negishi couplings of primary alkyl halides with a wide range of organozinc reagents, tolerating various functional groups. core.ac.uk For more sterically demanding secondary alkyl bromides, nickel catalysts, such as a combination of Ni(cod)₂ and s-Bu-Pybox, have been shown to be effective at room temperature. core.ac.uk Another approach involves the in-situ formation of organozinc reagents from two different organic halides, a method that has been successfully applied to the synthesis of unsymmetrical diarylmethanes "on water". nih.gov

Below is a table summarizing representative organometallic cross-coupling reactions that could be adapted for the synthesis of this compound analogs.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Key Features |

| PdCl₂(Amphos)₂ / Zn | Benzyl halide | Aryl halide | Unsymmetrical diarylmethane | "On water" synthesis; avoids pre-formation of organozinc reagent. nih.gov |

| Iron(III) bromide | (1-bromoethyl)benzene | Disulfide | Thioether | Cross-electrophile coupling without an external reductant. chemrxiv.org |

| 2%Pd₂(dba)₃ / 8%P(Cyp)₃ | Primary alkyl halide | Alkyl-, alkenyl-, or arylzinc halide | Substituted alkane | Broad substrate scope, including chlorides, bromides, and iodides. core.ac.uk |

| Ni(cod)₂ / s-Bu-Pybox | Secondary alkyl bromide | Organozinc reagent | Chiral substituted alkane | Effective for unactivated secondary alkyl halides at room temperature. core.ac.uk |

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has emerged as a powerful technology for organic synthesis. nih.govthieme-connect.de It offers significant advantages in terms of safety, efficiency, scalability, and process control, particularly for reactions that are hazardous, highly exothermic, or involve unstable intermediates. noelresearchgroup.comresearchgate.netpharmablock.com

The synthesis of haloalkanes, including brominated compounds, can be particularly well-suited to flow chemistry. Bromination reactions often use hazardous reagents like molecular bromine, and the precise control over reaction time and temperature offered by flow reactors can minimize the formation of byproducts and enhance safety. researchgate.net For example, a continuous-flow system has been developed for the bromination of aromatic compounds using in-situ generated FeBr₃ as a catalyst, achieving high yields in minutes. researchgate.net While this example focuses on aromatic bromination, the principles are transferable to other bromination processes.

Continuous-flow technology can also be applied to the generation and immediate use of other hazardous reagents that might be involved in the synthesis of this compound analogs. For instance, a continuous process for generating cyanogen (B1215507) bromide (BrCN) has been developed, eliminating the risks associated with its storage and handling. chemistryviews.org

The key benefits of employing flow chemistry for the synthesis of compounds like this compound would include:

Enhanced Safety: Small reactor volumes significantly reduce the risk associated with handling hazardous reagents like bromine or potentially explosive intermediates. pharmablock.com

Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient dissipation of heat, which is critical for controlling highly exothermic bromination reactions. thieme-connect.deresearchgate.net

Precise Control: Residence time, temperature, and stoichiometry can be controlled with high precision, leading to higher yields and purities. youtube.com

Scalability: Production can be easily scaled up by running the flow system for longer periods or by using multiple reactors in parallel.

The table below outlines conceptual flow chemistry setups for synthetic steps relevant to this compound.

| Reaction Type | Reagents | Flow Reactor Setup | Potential Advantages |

| Aromatic Bromination | Aromatic Substrate, Br₂ | Microreactor with in-situ catalyst generation (e.g., FeBr₃) | Rapid reaction, high yield, improved safety. researchgate.net |

| Desulfurative Bromination | Phenyl alkyl sulfides, Br₂ | Continuous flow reactor with controlled flow rate | High conversion and yield, minimization of side products. uco.es |

| Hazardous Reagent Generation | e.g., KCN + Br₂ | Modular continuous generator for in-situ formation and use of BrCN | Avoids handling and storage of toxic reagents. chemistryviews.org |

| Multi-step Synthesis | Multiple reaction steps | Integrated multi-reactor system | Telescoped reactions without intermediate isolation, increased efficiency. youtube.com |

Catalytic Asymmetric Synthesis (for enantiopure forms)

The 2-propyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial in medicinal chemistry and materials science. Catalytic asymmetric synthesis provides an elegant and efficient way to achieve this, using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. nih.gov

For the synthesis of chiral this compound, a key strategy would be an enantioselective cross-coupling reaction. This involves the coupling of achiral starting materials in the presence of a chiral transition metal catalyst to produce a chiral, non-racemic product. nih.gov Nickel-catalyzed cross-coupling reactions have shown particular promise in this area.

For example, the Fu laboratory has developed nickel-catalyzed methods for the enantioselective coupling of α-halo amides with arylboron reagents. nih.gov More relevant to the target structure, they have also reported the nickel-catalyzed coupling of 1-bromoindanes and acyclic secondary benzylic halides, such as 1-(1-bromoethyl)-4-methylbenzene, with organozinc reagents. nih.gov These reactions, which utilize a chiral ligand, proceed with good yields and high enantiomeric excess (ee). The choice of the chiral ligand is paramount for achieving high stereoselectivity.

Another approach could involve the desymmetrization of a prochiral starting material. consensus.app While a direct application to this compound is not readily found in the literature, the principle of using a chiral catalyst to selectively functionalize one of two identical groups in a molecule is a well-established strategy in asymmetric synthesis. consensus.appnih.gov

The following table summarizes relevant catalytic asymmetric reactions that could be applied to the synthesis of enantiopure this compound or its analogs.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Enantioselectivity (ee) |

| NiBr₂·diglyme / Chiral Ligand (L45) | α-chloro amides | Aryl(9-BBN) reagents | Chiral α-aryl amides | High ee values. nih.gov |

| Ni/L38 | 1-Bromoindanes | Alkyl halides | Chiral indanes | Good yield and high ee. nih.gov |

| Ni/L38 | 1-(1-bromoethyl)-4-methylbenzene | Primary organozinc reagents | Chiral 1-aryl-1-alkylethanes | Modest enantioselectivity. nih.gov |

| Gold(I) / Chiral Brønsted Acid | Alkynes, Anilines | - | Chiral secondary amines | Excellent ee values through tandem hydroamination/transfer hydrogenation. nih.gov |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 pathways)

Nucleophilic substitution involves the replacement of the bromide leaving group by a nucleophile. As a secondary alkyl halide, 1-(2-Bromopropyl)-2-methylbenzene can proceed via either a bimolecular (S(_N)2) or a unimolecular (S(_N)1) mechanism, with the predominant pathway dictated by the specific reaction conditions. masterorganicchemistry.comyoutube.com

Influence of Substrate Structure on Reactivity

The structure of this compound presents competing factors that influence the substitution mechanism.

S(_N)2 Pathway : This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion. masterorganicchemistry.com The rate of an S(_N)2 reaction is sensitive to steric hindrance. In this molecule, the carbon bearing the bromine is attached to a 2-methylbenzyl group, which is relatively bulky and can impede the backside attack required for the S(_N)2 mechanism.

S(_N)1 Pathway : This two-step mechanism begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The rate-determining step is the formation of this carbocation. masterorganicchemistry.com The secondary carbocation formed from this compound is adjacent to the 2-methylphenyl ring. This proximity allows for resonance stabilization, as the positive charge can be delocalized into the benzene (B151609) ring, creating a more stable benzylic-type carbocation. This stabilization favors the S(_N)1 pathway.

The choice between S(_N)1 and S(_N)2 is therefore a delicate balance. Strong, non-bulky nucleophiles and polar aprotic solvents tend to favor the S(_N)2 pathway, whereas weak nucleophiles and polar protic solvents (which stabilize the carbocation intermediate) favor the S(_N)1 pathway. masterorganicchemistry.comlibretexts.org

Role of Leaving Group Chemistry (Bromide)

The bromide ion is an effective leaving group, which is crucial for both S(_N)1 and S(_N)2 reactions. Its effectiveness stems from the fact that it is the conjugate base of a strong acid, hydrobromic acid (HBr). This means the bromide ion is a weak base and is stable in solution after it detaches from the carbon skeleton, making its departure energetically favorable.

Stereochemical Outcomes of Nucleophilic Attack

Assuming the starting material is a single enantiomer (e.g., (S)-1-(2-bromopropyl)-2-methylbenzene), the stereochemical outcome depends on the operative mechanism:

S(_N)2 Outcome : The S(_N)2 mechanism proceeds with a backside attack, leading to a predictable inversion of stereochemistry at the chiral center. youtube.com The product will have the opposite configuration to the starting material.

S(_N)1 Outcome : The S(_N)1 reaction involves a trigonal planar carbocation intermediate. The nucleophile can attack this flat intermediate from either face with roughly equal probability. This results in the formation of a nearly equal mixture of both enantiomers, a product known as a racemic mixture. youtube.com

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate | Favored by stable carbocation (secondary, benzylic) | Favored by less steric hindrance |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., OH⁻, RO⁻, CN⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

Elimination Reactions (E1 and E2 pathways)

In parallel with substitution, this compound can undergo elimination reactions to form alkenes, typically favored by heat and the use of a strong base. masterorganicchemistry.com These reactions can also proceed through unimolecular (E1) or bimolecular (E2) pathways.

Formation of Alkene Derivatives

Elimination of HBr from this compound requires the removal of the bromide from the second carbon of the propyl chain and a proton from an adjacent carbon (a β-hydrogen). There are two distinct types of β-hydrogens in this molecule:

Benzylic Hydrogen : The hydrogen on the carbon attached to the benzene ring.

Methyl Hydrogens : The hydrogens on the terminal methyl group of the propyl chain.

The removal of these different β-hydrogens leads to the formation of two constitutional isomers.

Regioselectivity (Saytzeff vs. Hofmann products)

When an elimination reaction can yield more than one constitutional isomer, the reaction is said to be regioselective. The distribution of products is often predicted by two empirical rules: Saytzeff's rule and Hofmann's rule. doubtnut.com

Saytzeff Product : This rule predicts that the major product will be the more substituted, and thus generally more stable, alkene. libretexts.orgmasterorganicchemistry.com For this compound, removal of the benzylic hydrogen results in the formation of 1-(2-methylphenyl)-1-propene . This alkene is disubstituted and, more importantly, its double bond is conjugated with the aromatic ring, which provides significant resonance stabilization. This is the predicted Saytzeff product.

Hofmann Product : This rule predicts that the less substituted alkene will be the major product. tutorchase.comlibretexts.org This outcome is typically favored when using a sterically bulky base (e.g., potassium tert-butoxide, t-BuOK) or when the leaving group is poor or very large. masterorganicchemistry.comlibretexts.org The bulky base has an easier time accessing the sterically unhindered hydrogens on the terminal methyl group. This leads to the formation of 1-(2-methylphenyl)-2-propene , a monosubstituted alkene. This is the Hofmann product.

In most E1 and E2 reactions involving this compound with non-bulky bases (like sodium ethoxide or potassium hydroxide), the highly stable, conjugated Saytzeff product is expected to be the major product. chemistrysteps.comchemistrysteps.com The use of a bulky base is required to favor the formation of the Hofmann product. libretexts.org

| Factor | Saytzeff Product | Hofmann Product |

|---|---|---|

| Structure | More substituted, more stable alkene | Less substituted, less stable alkene |

| Formed From | This compound | This compound |

| Favored By | Small bases (e.g., NaOEt, KOH) | Bulky bases (e.g., KOC(CH₃)₃) |

| Resulting Alkene | 1-(2-methylphenyl)-1-propene | 1-(2-methylphenyl)-2-propene |

Stereoselectivity in Elimination Processes

The elimination of hydrogen bromide (dehydrobromination) from this compound, a secondary alkyl halide, can proceed through various stereochemical pathways, primarily governed by the E2 (bimolecular elimination) mechanism. The stereoselectivity of this reaction is dictated by several factors, including the conformation of the substrate, the nature of the base employed, and the resulting stability of the alkene products.

A critical requirement for an E2 reaction is an anti-periplanar arrangement of the departing hydrogen and the bromine atom. nih.govresearchgate.net This means that the hydrogen, the two carbon atoms, and the bromine atom must lie in the same plane, with the hydrogen and bromine on opposite sides of the carbon-carbon bond. This alignment allows for optimal overlap of the developing p-orbitals in the transition state, leading to the formation of the new π-bond. nih.gov

For this compound, there are two types of β-hydrogens that can be removed: the hydrogen on the methylene (B1212753) (CH₂) group and the hydrogens on the methyl (CH₃) group. The removal of a proton from the methylene group leads to the formation of (E/Z)-1-(prop-1-en-1-yl)-2-methylbenzene, while abstraction of a proton from the methyl group results in 1-(prop-1-en-2-yl)-2-methylbenzene.

The regioselectivity of the elimination is generally predicted by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. thieme-connect.comcore.ac.uk In this case, (E/Z)-1-(prop-1-en-1-yl)-2-methylbenzene is the more substituted alkene. Therefore, when using a small, strong base such as sodium ethoxide, the Zaitsev product is expected to be favored. acs.org

However, the use of a sterically hindered or bulky base , such as potassium tert-butoxide, can lead to the formation of the Hofmann product , which is the less substituted alkene. core.ac.uknih.govnih.gov The bulky base experiences steric hindrance when trying to access the more sterically hindered internal β-hydrogen on the methylene group. Consequently, it preferentially abstracts a proton from the less hindered and more accessible terminal methyl group, leading to 1-(prop-1-en-2-yl)-2-methylbenzene as the major product. nih.gov

The stereochemistry of the Zaitsev product, (E/Z)-1-(prop-1-en-1-yl)-2-methylbenzene, is also dependent on the conformation of the starting material during the anti-periplanar elimination. The transition state leading to the more stable trans (E) isomer is generally favored over the transition state leading to the cis (Z) isomer due to reduced steric strain. thieme-connect.de The reaction is therefore stereoselective, with the trans isomer being the predominant product. thieme-connect.de If there is only one β-hydrogen, the reaction becomes stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. thieme-connect.dersc.org

| Base | Predicted Major Product | Rule |

| Sodium Ethoxide | (E)-1-(prop-1-en-1-yl)-2-methylbenzene | Zaitsev |

| Potassium tert-Butoxide | 1-(prop-1-en-2-yl)-2-methylbenzene | Hofmann |

Radical Reactions

Generation and Reactivity of Alkyl Radicals

The carbon-bromine bond in this compound can undergo homolytic cleavage upon exposure to heat or light, or through the action of a radical initiator, to generate a secondary benzylic radical, the 2-(o-tolyl)propyl radical, and a bromine radical. acs.org

Generation of the 2-(o-tolyl)propyl radical:

Benzylic radicals, such as the 2-(o-tolyl)propyl radical, exhibit significant stability due to resonance delocalization of the unpaired electron into the aromatic ring. thieme-connect.comcore.ac.uk This stabilization arises from the overlap of the p-orbital containing the radical electron with the π-system of the benzene ring. thieme-connect.com The presence of the o-methyl group on the benzene ring may have a minor electronic effect on the stability of the radical.

The bond dissociation energy (BDE) of a benzylic C-H bond is significantly lower than that of typical primary, secondary, or tertiary C-H bonds, making the formation of benzylic radicals more favorable. thieme-connect.com While the starting material is a bromide, this inherent stability of the corresponding radical is a key factor in its reactivity.

The reactivity of the generated 2-(o-tolyl)propyl radical is characteristic of other alkyl radicals. It can participate in a variety of reactions, including:

Abstraction: It can abstract an atom (e.g., a hydrogen or a halogen) from another molecule.

Addition: It can add to double or triple bonds.

Coupling: It can couple with another radical to form a new bond.

Radical Chain Mechanisms

Radical reactions often proceed via a chain mechanism , which typically involves three stages: initiation, propagation, and termination. A plausible radical chain reaction involving this compound is its reduction with a reagent like tributyltin hydride (Bu₃SnH), which proceeds as follows:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is heated to generate initial radicals.

AIBN → 2 R• + N₂

The generated radical (R•) then abstracts a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•).

R• + Bu₃SnH → RH + Bu₃Sn•

Propagation: This stage consists of a two-step cycle.

The tributyltin radical abstracts the bromine atom from this compound to form the 2-(o-tolyl)propyl radical and tributyltin bromide.

Bu₃Sn• + Br-CH(CH₃)-Ar → Bu₃SnBr + •CH(CH₃)-Ar (where Ar = 2-methylphenyl)

The 2-(o-tolyl)propyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to form the reduced product, 2-propyl-1-methylbenzene, and a new tributyltin radical, which continues the chain.

•CH(CH₃)-Ar + Bu₃SnH → H-CH(CH₃)-Ar + Bu₃Sn•

Termination: The chain reaction is terminated by the combination of any two radicals present in the reaction mixture.

2 Bu₃Sn• → Bu₃Sn-SnBu₃ Bu₃Sn• + •CH(CH₃)-Ar → Bu₃Sn-CH(CH₃)-Ar 2 •CH(CH₃)-Ar → Ar-(CH(CH₃))-(CH(CH₃))-Ar

Organometallic Transformations and Catalysis

Formation of Organometallic Reagents (e.g., Grignard reagents, organolithiums, organozincs)

This compound can serve as a precursor for the formation of various organometallic reagents, which are valuable intermediates in organic synthesis.

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2-(o-tolyl)propyl)magnesium bromide. thieme-connect.demasterorganicchemistry.comlibretexts.org The magnesium atom inserts into the carbon-bromine bond. masterorganicchemistry.com It is crucial to carry out this reaction under anhydrous conditions as Grignard reagents are strong bases and react readily with water. libretexts.org

Ar-CH(Br)CH₃ + Mg → Ar-CH(MgBr)CH₃ (in dry ether)

Organolithium Reagents: The preparation of the corresponding organolithium reagent, (2-(o-tolyl)propyl)lithium, can be achieved through a metal-halogen exchange reaction. This typically involves reacting the bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. saylor.org This method is often preferred for preparing functionalized organolithiums where direct reaction with lithium metal might be problematic. saylor.org

Ar-CH(Br)CH₃ + 2 BuLi → Ar-CH(Li)CH₃ + Bu-Bu + LiBr

Organozinc Reagents: Organozinc reagents can be prepared by the direct insertion of zinc metal into the carbon-bromine bond. ncl.res.in This reaction can be facilitated by activating the zinc, for instance, with 1,2-dibromoethane (B42909) or by using highly reactive Rieke zinc. nih.govncl.res.in The presence of lithium chloride can also accelerate the zinc insertion. acs.org For secondary benzylic bromides, the reaction is often conducted at a lower temperature to minimize side reactions like homocoupling. ncl.res.in

Ar-CH(Br)CH₃ + Zn → Ar-CH(ZnBr)CH₃ (in THF)

| Reagent Type | Metal | Typical Conditions |

| Grignard | Magnesium (Mg) | Dry ether or THF |

| Organolithium | n-Butyllithium (n-BuLi) | Metal-halogen exchange |

| Organozinc | Zinc (Zn) | THF, often with activation |

The organometallic reagents derived from this compound are potent nucleophiles and strong bases, making them highly useful in a variety of synthetic transformations.

Reactivity of (2-(o-tolyl)propyl)magnesium bromide (Grignard Reagent): As a strong nucleophile, this Grignard reagent readily adds to electrophilic carbon atoms, particularly those of carbonyl groups. byjus.commasterorganicchemistry.comlibretexts.org

Reaction with aldehydes yields secondary alcohols. libretexts.org

Reaction with ketones produces tertiary alcohols. libretexts.org

Reaction with esters results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com

Reaction with carbon dioxide, followed by an acidic workup, gives a carboxylic acid. libretexts.org

Reactivity of (2-(o-tolyl)propyl)lithium (Organolithium Reagent): Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. saylor.org They participate in similar nucleophilic addition reactions with carbonyl compounds. saylor.org They are also widely used as strong bases for the deprotonation of weakly acidic C-H bonds. saylor.org

Reactivity of (2-(o-tolyl)propyl)zinc bromide (Organozinc Reagent): Organozinc reagents are generally less reactive than Grignard or organolithium reagents, which allows for greater functional group tolerance. nih.gov They are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, where they can be coupled with various organic halides to form new carbon-carbon bonds. nih.gov For example, the coupling of a benzylic zinc reagent with an aryl halide is a common method for the synthesis of diarylmethanes. nih.gov They also undergo addition to aldehydes and ketones, often with high chemoselectivity.

| Organometallic Reagent | Reaction with Aldehyde | Reaction with Ketone | Reaction with CO₂ | Cross-Coupling (e.g., Negishi) |

| Grignard | Secondary Alcohol | Tertiary Alcohol | Carboxylic Acid | Not typical |

| Organolithium | Secondary Alcohol | Tertiary Alcohol | Carboxylic Acid | Not typical |

| Organozinc | Secondary Alcohol | Tertiary Alcohol | Less common | C-C bond formation |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira involving the bromide)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and benzylic halides are valuable substrates in this context. For this compound, the key challenge is to achieve efficient coupling while minimizing side reactions such as β-hydride elimination, which is common for secondary alkyl halides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromide with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base. The reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp³) bonds. While specific studies on this compound are not prevalent in the literature, extensive research on similar secondary benzylic bromides provides significant insights. For instance, the choice of ligand is crucial to prevent β-hydride elimination and promote the desired coupling. Ligands with large bite angles, such as Xantphos, have been shown to be effective in the Kumada-Corriu coupling of secondary benzylic bromides with Grignard reagents, a reaction mechanistically similar to the Suzuki-Miyaura coupling in its final steps. The stereochemical outcome of these reactions is also highly dependent on the ligand and reaction conditions, often proceeding with inversion of configuration at the benzylic center. organic-chemistry.orgacs.org The steric hindrance from the ortho-methyl group in this compound can influence the reaction rate and may require more robust catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands. acs.org

Heck Reaction: The Heck reaction couples the benzylic bromide with an alkene to form a new C-C bond, typically leading to a substituted alkene. organic-chemistry.org The reaction mechanism involves the oxidative addition of the bromide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and form the product. For secondary benzylic bromides like this compound, the reaction can be complicated by competing β-hydride elimination from the initial alkylpalladium intermediate.

Sonogashira Coupling: This reaction couples the bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netwikipedia.org It is a versatile method for the synthesis of arylalkynes. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation with a copper acetylide, and reductive elimination. The success of the Sonogashira coupling of this compound would depend on the ability of the catalytic system to facilitate the desired coupling over elimination and other side reactions.

The catalytic cycles for Suzuki, Heck, and Sonogashira reactions involving this compound share common fundamental steps:

Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The rate and success of this step can be influenced by the steric hindrance of the ortho-methyl group.

Transmetalation (for Suzuki and Sonogashira): In the Suzuki reaction, the organopalladium(II) intermediate reacts with an activated organoboron species (formed from the boronic acid and base) to transfer the organic group from boron to palladium. In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, undergoes transmetalation with the palladium intermediate.

Carbopalladation (for Heck): In the Heck reaction, the alkene coordinates to the palladium(II) center and then inserts into the palladium-carbon bond.

Reductive Elimination/β-Hydride Elimination: The final step is typically reductive elimination from the palladium(II) intermediate to form the C-C coupled product and regenerate the Pd(0) catalyst. However, a competing pathway is β-hydride elimination, where a hydrogen atom from the carbon adjacent to the palladium-bound carbon is transferred to the metal, forming a palladium hydride species and an alkene byproduct. This is a significant challenge for secondary bromides like this compound.

The stereochemical course of these reactions, particularly for chiral substrates, is a subject of detailed mechanistic investigation. For secondary benzylic bromides, Suzuki-Miyaura couplings can proceed with either retention or inversion of stereochemistry, depending on the specific ligand and reaction conditions. nih.gov

The choice of ligand is paramount in controlling the outcome of cross-coupling reactions with substrates like this compound. The ligand's steric and electronic properties directly impact the stability and reactivity of the palladium catalyst and its intermediates.

Steric Bulk: Bulky ligands can promote reductive elimination over β-hydride elimination by creating a sterically congested environment around the palladium center. This is crucial for achieving high yields of the desired cross-coupling product with secondary bromides.

Electron-Donating Properties: Electron-rich ligands can increase the electron density on the palladium center, which can facilitate the oxidative addition step and influence the rate of subsequent steps in the catalytic cycle.

Bite Angle: For bidentate ligands like Xantphos, a large bite angle can favor the formation of the desired product by positioning the organic groups on the palladium in a way that promotes reductive elimination. acs.org

For sterically hindered substrates such as this compound, catalyst systems employing bulky, electron-rich monophosphine ligands (e.g., P(t-Bu)₃, SPhos) or specific bidentate ligands have shown promise in overcoming the challenges of steric hindrance and side reactions. acs.orgnih.gov

Rearrangement Reactions (e.g., Wagner-Meerwein type rearrangements if applicable)

Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent positively charged carbon. wikipedia.org For this compound, such a rearrangement would likely proceed through a carbocation intermediate formed upon heterolytic cleavage of the C-Br bond.

The formation of a secondary benzylic carbocation at the C2 position of the propyl chain is stabilized by the adjacent phenyl ring through resonance. The stability of this carbocation is a key factor in whether a rearrangement will occur. The ortho-methyl group can provide some additional stabilization through inductive effects and hyperconjugation. youtube.com

A potential Wagner-Meerwein type rearrangement in this system could involve a 1,2-hydride shift from the C1 position to the C2 carbocation, which would lead to a more stable tertiary benzylic carbocation if the substrate were appropriately substituted. However, in the case of this compound, a hydride shift from C1 would lead to a primary carbocation, which is less stable. A methyl shift from the tolyl group is also a possibility, leading to a different benzylic carbocation structure.

The likelihood of such rearrangements is highly dependent on the reaction conditions, particularly the polarity of the solvent and the presence of Lewis acids, which can facilitate carbocation formation. wikipedia.org While there are no specific literature reports detailing Wagner-Meerwein rearrangements for this compound, the general principles of carbocation chemistry suggest that under conditions favoring SN1-type reactions, the possibility of rearrangement should be considered. libretexts.org

Oxidation and Reduction of the Bromide Moiety

The bromide moiety in this compound can undergo both oxidation and reduction reactions.

Oxidation: The benzylic position is susceptible to oxidation. The secondary bromide can be oxidized to the corresponding ketone, 1-(2-oxopropyl)-2-methylbenzene. This transformation can be achieved using various oxidizing agents. While direct oxidation of the C-Br bond can be challenging, a common strategy involves a two-step process: nucleophilic substitution of the bromide with a suitable oxygen nucleophile (e.g., acetate, hydroxide) followed by oxidation of the resulting alcohol. Alternatively, direct oxidation methods for benzylic halides are known.

Reduction: The carbon-bromine bond can be reduced to a carbon-hydrogen bond, converting this compound into 2-propyl-1-methylbenzene. This can be accomplished through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), or by using hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst or under specific conditions. Radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) are also effective for the dehalogenation of alkyl halides.

Spectroscopic and Crystallographic Elucidation in Structural Research

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Fragmentation Pathways and Structural Information

Electron ionization (EI) mass spectrometry of 1-(2-Bromopropyl)-2-methylbenzene is expected to induce several characteristic fragmentation pathways that provide significant structural information. The presence of bromine, with its two primary isotopes (79Br and 81Br) in nearly a 1:1 ratio, results in distinctive isotopic patterns for any bromine-containing fragments, which appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass-to-charge (m/z) units. docbrown.info

The primary fragmentation routes anticipated for this compound are:

Benzylic Cleavage: The bond between the first and second carbon of the propyl chain (the benzylic C-C bond) is prone to cleavage. thieme-connect.de This fragmentation is highly characteristic of alkylbenzenes and leads to the formation of a stable, resonance-stabilized cation. thieme-connect.decore.ac.uk For this compound, this cleavage would result in the loss of a bromomethyl radical (•CH(Br)CH3) to form a methylbenzyl cation, which can rearrange to the more stable methyltropylium ion. This would produce a prominent peak at an m/z of 105. A related fragmentation, the loss of a propyl radical, could also lead to a fragment at m/z 91, corresponding to the tropylium (B1234903) ion, a common feature in the mass spectra of alkylbenzenes. docbrown.info The mass spectrum of the closely related (2-Bromopropyl)benzene shows a top peak at m/z 91, supporting the prevalence of this fragmentation pathway. nist.gov

Loss of Bromine: Cleavage of the carbon-bromine bond is another major fragmentation pathway, resulting in the loss of a bromine radical (•Br). This leads to the formation of a secondary carbocation with a mass of m/z 133.

Alpha-Cleavage (α-cleavage): Fragmentation can occur at the bond alpha to the bromine atom, leading to the loss of a methyl radical (•CH3). This would generate a fragment ion containing the aromatic ring and the remaining bromoethyl group.

Formation of Smaller Fragments: Further fragmentation of the primary ions can produce smaller, characteristic ions. For instance, the tropylium or methyltropylium ions can lose acetylene (B1199291) (C2H2) to form smaller cyclic ions. core.ac.uk

An interactive data table summarizing the predicted significant ions in the mass spectrum of this compound is presented below.

| m/z (79Br) | m/z (81Br) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 212 | 214 | Molecular Ion | [C10H13Br]+• | Ionization of the parent molecule |

| 133 | 2-methylpropylbenzene cation | [C10H13]+ | Loss of •Br | |

| 105 | Methyltropylium ion | [C8H9]+ | Benzylic cleavage with loss of •CH(Br)CH3 | |

| 91 | Tropylium ion | [C7H7]+ | Loss of C3H6Br radical |

X-ray Crystallography (if crystalline derivatives are obtained)

While mass spectrometry provides information about the connectivity and fragmentation of a molecule, X-ray crystallography on a suitable single crystal can offer an unambiguous determination of its three-dimensional structure. mdpi.com For a compound like this compound, which may be an oil at room temperature, this technique would require the preparation of a solid, crystalline derivative. nih.gov

Precise Determination of Molecular Geometry and Bond Lengths/Angles

X-ray diffraction analysis of a crystalline derivative of this compound would yield precise coordinates for each atom (excluding hydrogens, which are often difficult to locate) in the crystal lattice. researchgate.net From these coordinates, a detailed picture of the molecular geometry can be constructed. This includes:

Bond Lengths: The precise distances between bonded atoms, such as the C-C bonds within the aromatic ring, the C-C bonds of the propyl side chain, and the C-Br bond.

Bond Angles: The angles formed between any three connected atoms, which define the local geometry around each atom (e.g., the C-C-Br angle at the chiral center).

Torsional (Dihedral) Angles: The angles that describe the conformation of the molecule, such as the rotation around the C-C bonds of the propyl chain and the orientation of the side chain relative to the plane of the benzene (B151609) ring.

The following interactive table illustrates the types of geometric parameters that would be determined from an X-ray crystallographic study.

| Parameter Type | Atoms Involved (Example) | Significance |

| Bond Length | C2(propyl)-Br | Defines the length of the carbon-halogen bond. |

| Bond Length | C(aryl)-C(propyl) | Defines the connection between the side chain and the ring. |

| Bond Angle | C1(propyl)-C2(propyl)-Br | Describes the geometry at the chiral carbon center. |

| Torsional Angle | C(aryl)-C1(propyl)-C2(propyl)-C3(propyl) | Defines the conformation of the alkyl side chain. |

Absolute Configuration Assignment

The compound this compound is chiral due to the stereocenter at the second carbon of the propyl chain, which is bonded to four different groups (a hydrogen atom, a methyl group, a bromine atom, and a 2-methylbenzyl group). nih.gov This means it can exist as two non-superimposable mirror images, or enantiomers, designated as (R) and (S).

X-ray crystallography is a powerful and definitive method for determining the absolute configuration of a chiral molecule. mdpi.comdtic.mil By analyzing the anomalous scattering of X-rays, particularly when a heavy atom like bromine is present, the true three-dimensional arrangement of the atoms can be established. researchgate.netmdpi.com This technique, known as the Bijvoet method, allows for the unambiguous assignment of the (R) or (S) configuration to the chiral center without the need for a reference compound of known configuration. mdpi.com The analysis of a single crystal of one of the pure enantiomers would therefore confirm its absolute stereochemistry. dtic.mil

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and properties of organic molecules like 1-(2-Bromopropyl)-2-methylbenzene.

The three-dimensional structure of this compound is not static. Rotations around the single bonds—specifically the C(aryl)-C(propyl) and the C-C bonds within the propyl chain—give rise to various conformers with different energies. Geometry optimization using DFT allows for the identification of the most stable conformers, which are the ones that are most populated at equilibrium.

The analysis would typically involve a systematic scan of the potential energy surface by rotating key dihedral angles. For each starting geometry, the forces on the atoms are minimized until a stationary point is reached. The relative energies of these optimized conformers are primarily governed by steric hindrance. For instance, conformations that minimize the steric clash between the bulky bromine atom, the methyl group on the propyl chain, and the ortho-methyl group on the benzene (B151609) ring will be lower in energy. The global minimum would represent the most probable structure of the molecule.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative data based on general principles of conformational analysis for alkylbenzenes)

| Conformer | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.00 |

| Gauche (+) | ~+60° | 0.85 |

| Gauche (-) | ~-60° | 0.85 |

Once the minimum energy geometry is located, a vibrational frequency analysis can be performed. This calculation not only confirms that the structure is a true minimum (i.e., has no imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or torsion of chemical bonds.

Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, one can estimate the ¹H and ¹³C NMR spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. chemicalpapers.comnih.gov For this compound, predictions would differentiate the aromatic protons, the benzylic proton, the methine proton attached to bromine, and the two distinct methyl groups. docbrown.infodocbrown.info

Table 2: Predicted Spectroscopic Data for this compound (Illustrative data based on typical values for similar functional groups docbrown.infodocbrown.infocapes.gov.brscirp.org)

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) | 7.1-7.3 | Aromatic protons |

| 4.5-4.8 | -CH(Br)- proton | |

| 3.0-3.3 | Benzylic -CH₂- protons | |

| 2.3-2.4 | Ar-CH₃ protons | |

| 1.6-1.8 | -CH(Br)CH₃ protons | |

| ¹³C NMR Chemical Shift (δ, ppm) | 135-140 | Quaternary aromatic carbons |

| 125-130 | CH aromatic carbons | |

| 50-55 | -CH(Br)- carbon | |

| 40-45 | Benzylic -CH₂- carbon | |

| 19-22 | Ar-CH₃ carbon | |

| 22-25 | -CH(Br)CH₃ carbon | |

| Key IR Frequencies (cm⁻¹) | 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch | |

| 1450-1600 | Aromatic C=C stretch |

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into a molecule's reactivity. researchgate.netconicet.gov.ar For an alkylbenzene like this compound, the HOMO is typically a π-orbital localized on the aromatic ring, indicating that the ring is the most likely site for electrophilic attack. youtube.com The LUMO is usually a π* antibonding orbital, also associated with the benzene ring. youtube.com

Molecular Dynamics Simulations for Conformational Landscapes

The three-dimensional structure and flexibility of this compound are crucial for understanding its interactions and reactivity. Molecular dynamics (MD) simulations offer a computational method to explore the conformational landscape of the molecule by simulating the atomic motions over time. nih.govnih.gov

An MD simulation of this compound would reveal the preferred rotational conformations (rotamers) around the C-C single bonds of the propyl chain. The simulation would track the dihedral angles involving the phenyl ring, the propyl chain, and the bromine atom, identifying the low-energy conformations. The results would likely show that steric hindrance between the methyl group on the benzene ring and the bromine atom on the propyl chain plays a significant role in determining the most stable conformers. By analyzing the trajectory of the simulation, a potential energy surface can be constructed, illustrating the energy barriers between different conformations and the probability of finding the molecule in a particular shape at a given temperature.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) (focused on reactivity/selectivity, not prohibited properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its activity or properties. nih.govnih.gov In the context of this compound, QSAR/QSPR studies could be developed to predict its reactivity in various chemical transformations or physical properties like its boiling point.

A QSAR model for the reactivity of a series of related benzylic bromides, including this compound, could be constructed by calculating various molecular descriptors. These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. nih.govnih.govresearchgate.net For instance, a model could be developed to predict the rate of a nucleophilic substitution reaction. By correlating these descriptors with experimentally determined reaction rates for a set of training compounds, a mathematical equation can be derived. This equation could then be used to predict the reactivity of this compound. The model might reveal, for example, that electron-donating or -withdrawing groups on the benzene ring have a quantifiable effect on the stability of a potential carbocation intermediate and thus the reaction rate.

Advanced Synthetic Utility and Derivatization Strategies

As a Substrate in Functional Group Interconversions

The bromine atom in 1-(2-bromopropyl)-2-methylbenzene serves as a leaving group in various nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

A primary application is in the synthesis of other alkyl halides through halide exchange reactions. For instance, reacting it with sodium iodide in a suitable solvent would yield 1-(2-iodopropyl)-2-methylbenzene. This transformation is often driven by the differential solubility of the resulting sodium salts.

The secondary bromide is also susceptible to nucleophilic attack by oxygen, nitrogen, and sulfur nucleophiles. Reaction with alkoxides or hydroxides can produce ethers and alcohols, respectively. Similarly, amines can displace the bromide to form secondary or tertiary amines, depending on the nature of the amine used. Thiolates can be employed to generate thioethers.

Furthermore, elimination reactions, such as dehydrobromination, can be induced by treatment with a strong, non-nucleophilic base. This would lead to the formation of 1-isopropenyl-2-methylbenzene or 2-methyl-1-propene-1-yl-benzene, depending on the reaction conditions and the regioselectivity of the elimination (Saytzeff vs. Hofmann).

Incorporation into Complex Molecular Architectures via Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is a valuable substrate for several such transformations. These reactions are pivotal for building more complex molecular skeletons from simpler precursors.

Grignard Reaction: One of the most fundamental applications is the formation of a Grignard reagent. mnstate.eduyoutube.com By reacting this compound with magnesium metal in an anhydrous ether solvent, the corresponding organomagnesium halide, (2-methyl-1-propyl)magnesium bromide, can be prepared. mnstate.eduyoutube.comlibretexts.org This Grignard reagent is a potent nucleophile and a strong base, capable of reacting with a variety of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds and ultimately, more complex alcohols after acidic workup. mnstate.eduyoutube.com The reactivity of Grignard reagents must be carefully managed, as they are sensitive to protic solvents like water. youtube.comlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: In recent decades, palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and substrates like this compound can participate in these powerful bond-forming methodologies. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.orgorganic-chemistry.orgrsc.orgnih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. youtube.comresearchgate.netresearchgate.netnih.govnih.gov While typically used for aryl or vinyl halides, modifications of the Suzuki-Miyaura reaction can accommodate alkyl halides. This would involve coupling the Grignard reagent derived from this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. youtube.comresearchgate.net This method allows for the formation of a new carbon-carbon bond between the propyl chain and an aryl or vinyl group.

Heck Reaction: The Heck reaction typically couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org While direct participation of an alkyl bromide like this compound in a classical Heck reaction is less common, its derivatives could be utilized. For instance, the corresponding alkene formed through elimination could undergo a Heck reaction.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgrsc.orgresearchgate.net Similar to the Suzuki coupling, the Grignard reagent of this compound could potentially be used in modified Sonogashira-type couplings to introduce an alkynyl group.

These carbon-carbon bond-forming reactions significantly expand the synthetic utility of this compound, enabling its incorporation into a wide range of complex molecular architectures.

Synthesis of Chiral Derivatives for Asymmetric Catalysis or Chiral Auxiliary Development

The presence of a stereocenter at the second carbon of the propyl chain in this compound makes it a valuable precursor for the synthesis of chiral molecules. The (R) and (S) enantiomers of this compound can be used to generate a variety of chiral derivatives with potential applications in asymmetric catalysis and as chiral auxiliaries. nih.gov

The development of chiral phosphine (B1218219) ligands is a significant area of research in asymmetric catalysis. beilstein-journals.orgtcichemicals.comsigmaaldrich.com These ligands coordinate to transition metals to create a chiral environment that can influence the stereochemical outcome of a reaction. tcichemicals.com Chiral derivatives of this compound can serve as building blocks for such ligands. For example, nucleophilic substitution of the bromide with a phosphide (B1233454) anion could lead to the formation of a chiral phosphine. The synthesis of these ligands often involves the use of phosphine-borane complexes as stable intermediates. beilstein-journals.org

Furthermore, chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed. Derivatives of chiral this compound, such as chiral amines or alcohols formed through nucleophilic substitution, could potentially be developed into new chiral auxiliaries. These auxiliaries could be employed in various asymmetric transformations, including aldol (B89426) reactions and alkylations.

The ability to synthesize enantiomerically pure or enriched derivatives from this compound is crucial for its application in asymmetric synthesis. us.essemanticscholar.org This can be achieved through various strategies, including the use of chiral starting materials, resolution of racemic mixtures, or asymmetric synthesis methodologies.

Role as a Precursor in the Synthesis of Specialty Organic Reagents

Beyond its direct use in building molecular complexity, this compound can serve as a precursor for the synthesis of other valuable organic reagents. fluorochem.co.uk

As previously mentioned, its conversion to the corresponding Grignard reagent, (2-methyl-1-propyl)magnesium bromide, is a prime example. mnstate.eduyoutube.comlibretexts.orglibretexts.org Organomagnesium compounds are a class of highly reactive and widely used organometallic reagents. libretexts.orglibretexts.orgfluorochem.co.uk Similarly, reaction with lithium metal would produce the corresponding organolithium reagent, which is also a powerful nucleophile and base. libretexts.org

These organometallic reagents derived from this compound can be used in a plethora of synthetic applications beyond simple additions to carbonyls. They can be used in metal-halogen exchange reactions, as strong bases for deprotonation, and in the synthesis of other organometallic compounds. For instance, reaction of the Grignard reagent with a chlorophosphine can lead to the formation of phosphine ligands, which are crucial in catalysis. beilstein-journals.orgsigmaaldrich.comnih.govuoregon.edu

The ability to transform this compound into these highly reactive and versatile organometallic reagents underscores its importance as a starting material for generating other key synthetic tools.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Transformations Involving the Compound

The bromine atom in 1-(2-Bromopropyl)-2-methylbenzene represents a versatile functional handle for a variety of catalytic cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comgoogle.com Future research will likely focus on adapting well-established and novel catalytic systems to this specific substrate.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig amination, are prime candidates for investigation. youtube.comnih.gov Research could explore the use of various boronic acids, organozinc reagents, organotin compounds, and amines to introduce a wide range of substituents at the benzylic position of the propyl chain. A key challenge in these transformations is often the competitive β-hydride elimination, which can lead to the formation of undesired alkene byproducts. The development of catalyst systems, perhaps employing bulky phosphine (B1218219) ligands, that favor the desired cross-coupling product over elimination pathways will be a significant area of focus. youtube.com

Furthermore, the application of multimetallic catalysis, where two distinct catalysts work synergistically, could unlock new reactivity patterns. nih.gov For instance, a dual catalytic system involving nickel and palladium could enable the cross-coupling of this compound with other aryl halides or triflates, offering a direct route to complex biaryl structures. nih.gov The enantioselective synthesis of derivatives is another promising avenue, where chiral catalysts could be employed to produce single-enantiomer products, a critical consideration for pharmaceutical applications. rsc.orgnih.govjku.at

Below is a table summarizing potential catalytic transformations for this compound based on analogous reactions.

| Reaction Type | Potential Reactant | Potential Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)2 with phosphine ligand | 1-(2-Arylpropyl)-2-methylbenzene |

| Negishi Coupling | Organozinc reagent | PdCl2(dppf) | 1-(2-Alkyl/Arylpropyl)-2-methylbenzene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst with Buchwald ligand | N-Aryl/alkyl-1-(2-propyl)-2-methylaniline |